1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine
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Overview
Description
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine is a quaternary ammonium compound known for its antimicrobial properties. It consists of two aminoquinaldinium rings connected by a decyl chain, making it amphipathic. This compound is used in various applications, including as an antiseptic and disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine typically involves the quaternization of quinoline derivatives. One common method involves reacting 4-(dimethylamino)quinoline with a decylating agent under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using molecular oxygen or other oxidizing agents to form quinoline N-oxides.
Reduction: It can be reduced to its corresponding amine derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium centers.
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide, or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Explored for potential use in treating infections and as a component in drug delivery systems.
Industry: Utilized in the production of antiseptics, disinfectants, and other hygiene products.
Mechanism of Action
The compound exerts its effects primarily through its quaternary ammonium structure, which disrupts microbial cell membranes. It interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity .
Comparison with Similar Compounds
Similar Compounds
Dequalinium: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Commonly found in mouthwashes and throat lozenges.
Uniqueness
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine is unique due to its dual quinoline structure, which enhances its antimicrobial efficacy and allows for versatile applications in various fields .
Properties
CAS No. |
162664-44-0 |
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Molecular Formula |
C32H44N4+2 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine |
InChI |
InChI=1S/C32H44N4/c1-33(2)29-21-25-35(31-19-13-11-17-27(29)31)23-15-9-7-5-6-8-10-16-24-36-26-22-30(34(3)4)28-18-12-14-20-32(28)36/h11-14,17-22,25-26H,5-10,15-16,23-24H2,1-4H3/q+2 |
InChI Key |
WKUWQOOBTXYONE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=[N+](C2=CC=CC=C21)CCCCCCCCCC[N+]3=CC=C(C4=CC=CC=C43)N(C)C |
Origin of Product |
United States |
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